1-(3-Bromopropoxy)-3-ethoxybenzene
Overview
Description
1-(3-Bromopropoxy)-3-ethoxybenzene, or BPE, is an important organic compound used in a variety of scientific research applications. It is a colorless, flammable liquid that is miscible with water and has a sweet, pungent odor. BPE is used in a variety of industries, including pharmaceutical, agrochemical, and petrochemical. It is also used in the synthesis of other organic compounds.
Scientific Research Applications
Application in Biochemistry
- Scientific Field: Biochemistry .
- Summary of the Application: This compound is used in the synthesis of chalcone derivatives, which have shown promise in pharmaceutical applications . Chalcones are natural organic compounds, widely found in plants, with applications in a variety of scientific domains .
- Methods of Application or Experimental Procedures: The synthesis of 2’-hydroxychalcone was performed according to literature procedures . α-Glucosidase (EC3.2.1.20) and 4-Nitrophenyl-α-d-gluocpynoaside (PNPG) were obtained from Sigma . Other reactants of AR grade were obtained commercially and used without further purification . 1 H NMR analyses were performed on a Varian VNMR 400 MHz .
- Summary of the Results or Outcomes: Among the five compounds synthesized, 1 and 2 showed inhibitory activity on α-glucosidase, but 4 and 5 increased the activity of α-glucosidase . Two of the compounds have the ability to inhibit α-glucosidase, and two different compounds have the ability to promote α-glucosidase .
Application in Solution Chemistry
- Scientific Field: Solution Chemistry .
- Summary of the Application: The compound “1-(3-Bromopropoxy)-4-Chlorobenzene” is an important intermediate for the manufacture of omoconazole nitrate . It’s used in the study of solubility in aqueous ethanol mixtures .
- Methods of Application or Experimental Procedures: The solubilities of this compound in aqueous ethanol solutions were measured within the temperature range of (273.15–303.15) K using a laser monitoring system . The solubility data were regressed by the Buchowski–Ksiazaczak λh and the modified Apelblat models .
- Summary of the Results or Outcomes: The solubilities of the compound in the aqueous ethanol mixtures increase with increasing temperature . This study provided valuable data for the purification of the compound by crystallization .
Application in Pharmaceutical Synthesis
- Scientific Field: Pharmaceutical Synthesis .
- Summary of the Application: “(3-Bromopropoxy)-tert-butyldimethylsilane” may be used to introduce propanol functionality to many pharmaceuticals . It may be used as an alkylating agent in the synthesis of various compounds .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Summary of the Results or Outcomes: The outcomes of the application are not detailed in the source .
Application in Solution Chemistry
- Scientific Field: Solution Chemistry .
- Summary of the Application: The compound “1-(3-Bromopropoxy)-4-Chlorobenzene” is an important intermediate for the manufacture of omoconazole nitrate . It’s used in the study of solubility in aqueous ethanol mixtures .
- Methods of Application or Experimental Procedures: The solubilities of this compound in aqueous ethanol solutions were measured within the temperature range of (273.15–303.15) K using a laser monitoring system . The solubility data were regressed by the Buchowski–Ksiazaczak λh and the modified Apelblat models .
- Summary of the Results or Outcomes: The solubilities of the compound in the aqueous ethanol mixtures increase with increasing temperature . This study provided valuable data for the purification of the compound by crystallization .
Application in Pharmaceutical Synthesis
- Scientific Field: Pharmaceutical Synthesis .
- Summary of the Application: “(3-Bromopropoxy)-tert-butyldimethylsilane” may be used to introduce propanol functionality to many pharmaceuticals . It may be used as an alkylating agent in the synthesis of various compounds .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Summary of the Results or Outcomes: The outcomes of the application are not detailed in the source .
properties
IUPAC Name |
1-(3-bromopropoxy)-3-ethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-2-13-10-5-3-6-11(9-10)14-8-4-7-12/h3,5-6,9H,2,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZODYNGEMNBIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-3-ethoxybenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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